Cas no 1553678-92-4 (4-1-(2-fluorophenyl)ethylpiperidine)

4-1-(2-fluorophenyl)ethylpiperidine structure
1553678-92-4 structure
Product name:4-1-(2-fluorophenyl)ethylpiperidine
CAS No:1553678-92-4
MF:C13H18FN
Molecular Weight:207.287127017975
CID:6360395
PubChem ID:83909046

4-1-(2-fluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-1-(2-fluorophenyl)ethylpiperidine
    • 1553678-92-4
    • 4-[1-(2-fluorophenyl)ethyl]piperidine
    • EN300-1859336
    • インチ: 1S/C13H18FN/c1-10(11-6-8-15-9-7-11)12-4-2-3-5-13(12)14/h2-5,10-11,15H,6-9H2,1H3
    • InChIKey: PBWJPCLUHJULJI-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C)C1CCNCC1

計算された属性

  • 精确分子量: 207.142327740g/mol
  • 同位素质量: 207.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 2.9

4-1-(2-fluorophenyl)ethylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1859336-0.25g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
0.25g
$1038.0 2023-09-18
Enamine
EN300-1859336-1.0g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
1g
$1172.0 2023-05-26
Enamine
EN300-1859336-10g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
10g
$4852.0 2023-09-18
Enamine
EN300-1859336-5.0g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
5g
$3396.0 2023-05-26
Enamine
EN300-1859336-0.05g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
0.05g
$948.0 2023-09-18
Enamine
EN300-1859336-0.1g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
0.1g
$993.0 2023-09-18
Enamine
EN300-1859336-10.0g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
10g
$5037.0 2023-05-26
Enamine
EN300-1859336-0.5g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
0.5g
$1084.0 2023-09-18
Enamine
EN300-1859336-2.5g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
2.5g
$2211.0 2023-09-18
Enamine
EN300-1859336-5g
4-[1-(2-fluorophenyl)ethyl]piperidine
1553678-92-4
5g
$3273.0 2023-09-18

4-1-(2-fluorophenyl)ethylpiperidine 関連文献

4-1-(2-fluorophenyl)ethylpiperidineに関する追加情報

Introduction to 4-1-(2-fluorophenyl)ethylpiperidine (CAS No. 1553678-92-4)

4-1-(2-fluorophenyl)ethylpiperidine, identified by the chemical abstracts service number 1553678-92-4, is a significant compound in the realm of pharmaceutical chemistry. This piperidine derivative features a 2-fluorophenyl moiety attached to an ethylpiperidine backbone, making it a compound of considerable interest in medicinal chemistry due to its structural and functional versatility. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, which can influence its biological activity and interaction with biological targets.

The synthesis of 4-1-(2-fluorophenyl)ethylpiperidine involves multi-step organic transformations, typically starting from commercially available precursors such as 2-fluorobenzyl halides and piperidine derivatives. The introduction of the ethyl group at the 1-position of the piperidine ring is a critical step, often achieved through nucleophilic substitution or coupling reactions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, making this compound accessible for further pharmaceutical development.

In recent years, 4-1-(2-fluorophenyl)ethylpiperidine has garnered attention in the field of drug discovery due to its potential as an intermediate in the synthesis of bioactive molecules. The structural motif of this compound is reminiscent of several pharmacologically relevant scaffolds, including those found in anxiolytics, antipsychotics, and neurokinin receptor antagonists. The fluorine atom, in particular, is a well-documented pharmacophore that can modulate metabolic stability, lipophilicity, and binding affinity to biological targets.

One of the most compelling aspects of 4-1-(2-fluorophenyl)ethylpiperidine is its utility in designing novel therapeutic agents. Researchers have leveraged its scaffold to develop compounds with enhanced efficacy and reduced side effects. For instance, derivatives of this molecule have been explored as potential treatments for neurological disorders, where modulation of neurotransmitter systems is crucial. The ability to fine-tune the properties of 4-1-(2-fluorophenyl)ethylpiperidine through structural modifications allows for the creation of tailored molecules with specific pharmacological profiles.

The biological activity of 4-1-(2-fluorophenyl)ethylpiperidine has been investigated in various preclinical models. Studies have shown that this compound exhibits interactions with multiple receptor systems, suggesting its potential as a lead compound for drug development. Additionally, its fluorinated aromatic ring contributes to favorable pharmacokinetic properties, such as improved bioavailability and prolonged half-life. These attributes make it an attractive candidate for further exploration in clinical settings.

Recent advancements in computational chemistry have accelerated the process of designing derivatives of 4-1-(2-fluorophenyl)ethylpiperidine. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of potential analogs before conducting costly wet-lab experiments. This approach has significantly reduced the time and resources required for drug discovery pipelines, enabling more efficient development of novel therapeutics.

The role of 4-1-(2-fluorophenyl)ethylpiperidine in addressing unmet medical needs is further underscored by its incorporation into several clinical trials. These trials aim to evaluate its safety and efficacy in treating conditions such as chronic pain and cognitive disorders. The results from these studies are eagerly anticipated by the scientific community, as they could pave the way for new treatment strategies based on this promising scaffold.

From a regulatory perspective, 4-1-(2-fluorophenyl)ethylpiperidine (CAS No. 1553678-92-4) must be handled with adherence to Good Manufacturing Practices (GMP) to ensure consistency and quality in pharmaceutical applications. Documentation of synthetic routes, purity standards, and stability data are essential components of regulatory submissions. Compliance with these guidelines ensures that the compound meets the stringent requirements for use in human trials and commercial products.

The future prospects for 4-1-(2-fluorophenyl)ethylpiperidine are bright, with ongoing research expanding its potential applications across multiple therapeutic areas. Innovations in synthetic methodologies and drug design principles continue to drive interest in this compound as a valuable building block for next-generation pharmaceuticals. As our understanding of its biological effects deepens, so too does its significance as a key player in modern medicinal chemistry.

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